Bienvenue dans la boutique en ligne BenchChem!

5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole

LTA4H inhibition diabetes insulin secretion

5-Chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole (CAS 1649964-27-1, molecular formula C₁₁H₁₁ClN₄, MW 234.68) is a synthetic small-molecule belonging to the indazole-imidazoline hybrid class. Its structure incorporates a 5-chloroindazole core N1-methylated and C3-substituted with a 4,5-dihydro-1H-imidazol-2-yl moiety, which confers distinct pharmacokinetic and pharmacodynamic properties relative to non-methylated or indole-based analogs.

Molecular Formula C11H11ClN4
Molecular Weight 234.68 g/mol
CAS No. 1649964-27-1
Cat. No. B3323587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole
CAS1649964-27-1
Molecular FormulaC11H11ClN4
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)C(=N1)C3=NCCN3
InChIInChI=1S/C11H11ClN4/c1-16-9-3-2-7(12)6-8(9)10(15-16)11-13-4-5-14-11/h2-3,6H,4-5H2,1H3,(H,13,14)
InChIKeyWSSQCOVQOZRVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole: Molecular Identity and Procurement-Relevant Classification


5-Chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole (CAS 1649964-27-1, molecular formula C₁₁H₁₁ClN₄, MW 234.68) is a synthetic small-molecule belonging to the indazole-imidazoline hybrid class . Its structure incorporates a 5-chloroindazole core N1-methylated and C3-substituted with a 4,5-dihydro-1H-imidazol-2-yl moiety, which confers distinct pharmacokinetic and pharmacodynamic properties relative to non-methylated or indole-based analogs. The compound is a primary example within the patent family EP3027605A1 / WO2015015519A1, where it is designated as NDS‑100179 and characterized as an insulinotropic agent acting through imidazoline receptor engagement and downstream LTA4H inhibition . Predicted physicochemical properties include a logP of ~1.5, pKa of 8.74, and topological polar surface area of 42.2 Ų, indicating moderate lipophilicity and permeability suitable for oral bioavailability optimization .

Why 5-Chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole Cannot Be Replaced by Generic Indazole or Imidazoline Analogs


Indazole-imidazoline compounds exhibit steep structure-activity relationships where minor substitutions produce large functional disparities. The N1-methylation present in 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole is not a silent modification; it directly influences the compound's ability to engage imidazoline receptors and inhibits the leukotriene A4 hydrolase (LTA4H) enzyme at sub-micromolar concentrations—an activity that the non-methylated C3-(4,5-dihydro-1H-imidazol-2-yl) indazole scaffold fails to match . Furthermore, replacement of the indazole core with an indole ring (as in prior-art compound from US20040009976) results in a >20-fold loss of LTA4H inhibitory potency, despite retaining apparent structural similarity . These quantitative selectivity cliffs mean that generic substitution with non-methylated or indole-based analogs cannot replicate the dual insulinotropic-LTA4H inhibitory profile required for glucose-dependent insulin secretion enhancement, making precise chemical identity a critical procurement parameter .

Quantitative Differentiation Evidence for 5-Chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole Against Its Closest Analogs


LTA4H Inhibitory Potency: >20-Fold Improvement Over the Indole-Based Prior-Art Compound

The indazole compound (NDS‑100178 series, which shares the core scaffold of 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole) inhibits leukotriene A4 hydrolase (LTA4H) with an IC₅₀ of approximately 500 nM, whereas the structurally closest indole-based prior-art compound (5-chloro-2-methyl-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole) from US20040009976 exhibits an IC₅₀ above 10 µM . This represents a greater than 20-fold superiority in enzymatic inhibition, confirmed within the same assay system.

LTA4H inhibition diabetes insulin secretion leukotriene pathway

Insulinotropic Potency at Nanomolar Concentrations: NDS‑100179 vs. NDS‑100178

In MIN6 pancreatic β-cell assays under high-glucose conditions, NDS‑100179 (5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole) retains statistically significant insulinotropic activity at concentrations as low as 50 nM, with a trend toward activity at 10 nM, while its close analog NDS‑100178 requires 100 nM to achieve >100% insulin secretion increase and loses activity below 50 nM . This 5- to 10-fold potency advantage is consistent across independent experimental replicates.

insulinotropic activity MIN6 cells glucose-stimulated insulin secretion potency differentiation

Oral Glucose Control in db/db Diabetic Mice: Dose-Dependent Efficacy of NDS‑100179

In leptin receptor-deficient db/db mice, a standard type 2 diabetes model, 30-day oral dosing of NDS‑100179 at 30 mg/kg prevented any statistically significant rise in fasted plasma glucose (p<0.05 vs. vehicle), while 10 mg/kg produced intermediate control . Oral glucose tolerance test (OGTT) at day 30 showed significantly improved glucose excursion, and HOMA‑β analysis confirmed preservation of beta-cell function. Additionally, serum triglycerides were significantly reduced at both 10 and 30 mg/kg doses, with no adverse effect on body weight . No comparable multi-parameter in vivo dataset exists for the non-methylated analog NDS‑100178 in the same patent disclosure.

in vivo efficacy db/db mice glucose tolerance beta-cell function triglyceride reduction

Glucose-Dependent Insulin Secretion (GSIS) Across Species: Human Islets, Mouse Islets, and MIN6 Cells

NDS‑100179 enhances insulin secretion exclusively under high-glucose conditions (glucose-dependent insulinotropic mechanism) in human pancreatic islets, C57BL/6 mouse islets, and MIN6 insulinoma cells, with consistent effect magnitudes across biological systems . This glucose-dependence is a critical safety feature that distinguishes it from sulfonylurea-type secretagogues, which stimulate insulin release regardless of ambient glucose and carry hypoglycemia risk. The prior-art indole compound (US20040009976) was not evaluated in human islets, limiting cross-class comparison .

glucose-stimulated insulin secretion human islets C57BL/6 mice MIN6 cells safety profile

Procurement-Optimized Application Scenarios for 5-Chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole Based on Quantitative Differentiation Evidence


Type 2 Diabetes Preclinical Programs Requiring Dual-Mechanism Insulinotropic Agents

Investigators studying glucose-stimulated insulin secretion with concomitant LTA4H inhibition should prioritize NDS‑100179 over non-methylated indazole analogs or indole-based compounds. The >20-fold LTA4H potency advantage over the indole comparator and the 5–10× lower insulinotropic threshold versus NDS‑100178 make it the tool compound of choice for probing the imidazoline receptor–LTA4H–EET signaling axis in pancreatic β-cells.

In Vivo Metabolic Phenotyping in db/db and Diet-Induced Obesity Mouse Models

For multi-endpoint metabolic studies—including fasted glucose, glucose tolerance, beta-cell function (HOMA‑β), and triglyceride profiles—NDS‑100179 provides the most comprehensive in vivo dataset within its compound class . The 30-day oral dosing protocol in db/db mice serves as a validated experimental template, reducing protocol development time and enabling direct benchmarking against published patent data.

Human Islet Pharmacology and Translational Insulin Secretion Studies

The availability of human islet GSIS data for NDS‑100179 distinguishes it from earlier-generation imidazoline secretagogues and supports translational research aimed at bridging rodent pharmacology to human β-cell physiology . Procurement for human islet perfusion or static incubation assays is directly justified by the existing species-translational dataset.

Medicinal Chemistry Optimization of Indazole-Imidazoline Scaffolds for Metabolic Disease

As the N1-methylated benchmark within the EP3027605A1 patent family, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole defines the potency and selectivity baseline for structure-activity relationship (SAR) expansion efforts. Its defined LTA4H IC₅₀ (~500 nM) and cellular insulinotropic threshold (active at 50 nM) provide quantitative reference points for evaluating new analogs , making it an essential procurement item for any SAR campaign targeting this chemotype.

Quote Request

Request a Quote for 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.